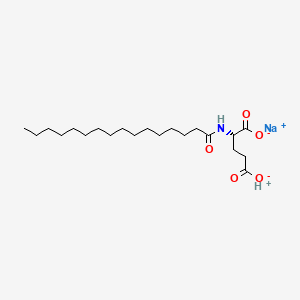
Sodium palmitoyl glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium palmitoyl glutamate is an amino acid.
Applications De Recherche Scientifique
Glutamate in Food and Health
Sodium palmitoyl glutamate, often associated with glutamate, plays a crucial role in food and health sectors. Glutamate, for instance, is extensively used as a flavor enhancer and is known for its unique taste, often referred to as umami. It's an abundant naturally occurring amino acid and is considered safe by international food safety authorities. It contributes to health by serving as an energy source for certain tissues and as a substrate for glutathione synthesis. Interestingly, small quantities of glutamate, used in combination with reduced table salt, can significantly decrease the need for salt in food preparation, hinting at its potential role in sodium reduction strategies (Jinap & Hajeb, 2010).
Sodium Reduction in Processed Foods
Sodium palmitoyl glutamate is also relevant in the context of sodium reduction in processed foods. Sodium chloride is widely used in food processing, but its high intake poses health risks. Researchers are exploring various methods to lower salt use without compromising flavor, texture, and shelf-life of food products. Strategies include the reduction of salt levels over time, use of salt substitutes like other metallic salts, and the use of flavor enhancers such as monosodium glutamate. Emerging technologies like high-pressure processing and power ultrasound are also being examined to develop low sodium products while ensuring their microbiological safety (Inguglia et al., 2017).
Neurological Applications
In the realm of neurology, studies have indicated that metabolites like palmitoylcarnitine and glutamate are significant. For instance, in glaucoma patients, differences in blood plasma metabolic pathways involving palmitoylcarnitine, and in the vitreous and lateral geniculate body involving glutamate, have been observed. This highlights the potential of metabolomics in providing new insights into the pathophysiology of diseases like glaucoma, potentially leading to new therapeutic options (Barbosa-Breda et al., 2017).
Lipid Modifications and Enzyme Activity
Lipid modifications, such as palmitoylation, play a significant role in regulating enzyme activities related to glutamate metabolism. For instance, glutamate dehydrogenase, crucial in linking amino acid metabolism and TCA cycle activity, is influenced by lipid modifications and the formation of transient heteroenzyme complexes (metabolons). These modifications and interactions add complexity to the regulation of glutamate metabolism and related neural functions (McKenna, 2011).
Palmitoylation in Synaptic Plasticity
Palmitoylation also has implications in structural long-term synaptic plasticity, important for learning and memory processes. This reversible lipid modification can regulate protein membrane localization and trafficking, significantly influencing synaptic plasticity. It contributes to the structural and functional regulation of crucial processes in learning and memory, highlighting its importance in neurodevelopmental and neurodegenerative disorders (Ji & Skup, 2021).
Propriétés
Numéro CAS |
35057-12-6 |
|---|---|
Nom du produit |
Sodium palmitoyl glutamate |
Formule moléculaire |
C21H38NNaO5 |
Poids moléculaire |
407.52 |
Nom IUPAC |
sodium (S)-4-carboxy-2-palmitamidobutanoate |
InChI |
InChI=1S/C21H39NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25;/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27);/q;+1/p-1/t18-;/m0./s1 |
Clé InChI |
KLIFRVSZGDONER-FERBBOLQSA-M |
SMILES |
O=C(O)CC[C@@H](C([O-])=O)NC(CCCCCCCCCCCCCCC)=O.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sodium palmitoyl glutamate; Monosodium N-palmitoyl-L-glutamate; Sodium N-palmitoyl-L-glutamate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




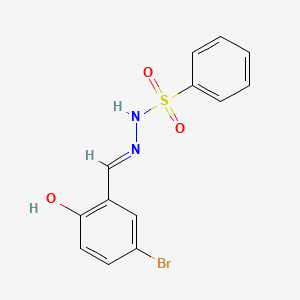
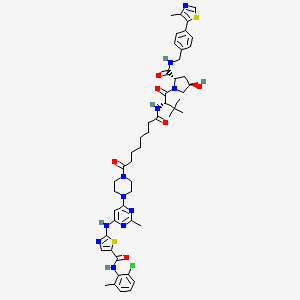
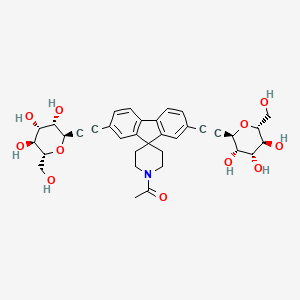
![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)

![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)

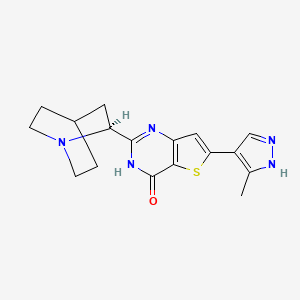

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)